molecular formula C10H5Cl2N3O3S B2609279 N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-60-4

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2609279
CAS No.: 341965-60-4
M. Wt: 318.13
InChI Key: OZOHYXURIIDMPO-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carboxamide group and a dichlorobenzoyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1,2,3-thiadiazole-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of such reactors allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other dichlorobenzoyl derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(thiadiazole-4-carbonylamino) 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-6-2-1-5(3-7(6)12)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHYXURIIDMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)ONC(=O)C2=CSN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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